(5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one
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Overview
Description
(5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one is a synthetic organic compound that belongs to the class of thienothiopyran derivatives. This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiopyran core with a bromophenylmethylidene substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one typically involves the following steps:
Formation of the Thieno[2,3-b]thiopyran Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and sulfur-containing reagents.
Introduction of the Bromophenylmethylidene Group: This step involves the condensation of the thieno[2,3-b]thiopyran core with a bromophenyl aldehyde under basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienothiopyran derivatives.
Substitution: Amino or thiol-substituted thienothiopyran derivatives.
Scientific Research Applications
(5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development for various diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Disrupting Cellular Membranes: Leading to cell death or altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar applications.
6,6’-Dimethyl-2,2’-dipyridyl: A bipyridine compound with distinct properties.
Uniqueness
(5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one is unique due to its thienothiopyran core and bromophenylmethylidene substituent, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]thieno[2,3-b]thiopyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrOS2/c15-11-3-1-2-9(7-11)6-10-8-18-14-12(13(10)16)4-5-17-14/h1-7H,8H2/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPWTEZXHITEDD-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=CC=C2)Br)C(=O)C3=C(S1)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=CC=C2)Br)/C(=O)C3=C(S1)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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